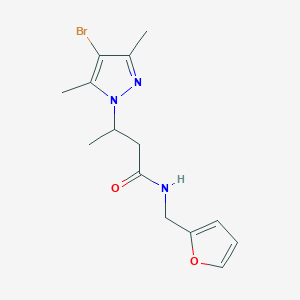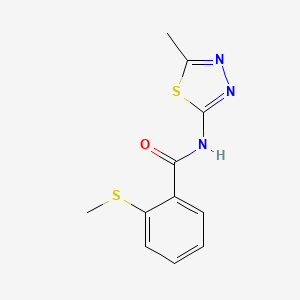
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-furylmethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives involves multiple steps, including reactions with nucleophiles and active methylene compounds, as well as employing methods such as the Sandmeyer reaction for introducing bromine atoms. For instance, Hassaneen et al. (1991) describe the synthesis of C-(2-furyl)-N-(4-nitrophenyl)methanohydrazonyl bromide and its reactions with nucleophiles to afford pyrazole derivatives (Hassaneen et al., 1991). Similarly, Bobko et al. (2012) provide a novel synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, showcasing the versatility of pyrazole synthesis (Bobko et al., 2012).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied, including X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. For example, Saeed et al. (2020) explored the structure and intermolecular interactions in antipyrine-like derivatives, providing insights into their molecular sheets primarily formed by hydrogen bonds (Saeed et al., 2020).
Chemical Reactions and Properties
Pyrazole derivatives participate in a variety of chemical reactions, demonstrating their reactivity and potential for further functionalization. The study by Devi and Bhuyan (2004) on the synthesis of tetrahydrobenzo[b]pyrans underlines the reactivity of brominated intermediates in cyclocondensation reactions (Devi & Bhuyan, 2004).
properties
IUPAC Name |
3-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-(furan-2-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O2/c1-9(18-11(3)14(15)10(2)17-18)7-13(19)16-8-12-5-4-6-20-12/h4-6,9H,7-8H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBCIWKHZRNPEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)CC(=O)NCC2=CC=CO2)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-allyl-N'-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5375617.png)
![3-({2-chloro-6-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5375623.png)
![1-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B5375631.png)
![2-{[4-ethyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5375635.png)
![1-ethyl-4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperazine](/img/structure/B5375636.png)
![8-phenyl-6,10-dithiaspiro[4.5]decane 6,6,10,10-tetraoxide](/img/structure/B5375647.png)
![1-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)prolinamide](/img/structure/B5375648.png)
![1-[3-(2-chloro-6-fluorophenyl)acryloyl]-2-methyl-1H-benzimidazole](/img/structure/B5375653.png)

![6-bromo-3-(2-methylphenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5375663.png)
![1-(7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B5375670.png)
![1-[1-(2,4-dimethoxybenzyl)-4-phenyl-4-piperidinyl]ethanone](/img/structure/B5375679.png)
![5-{5-chloro-2-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5375684.png)
![4-{[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5375687.png)